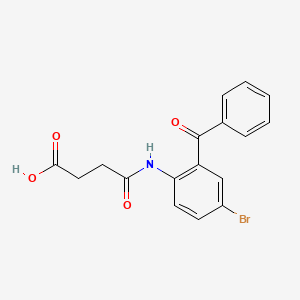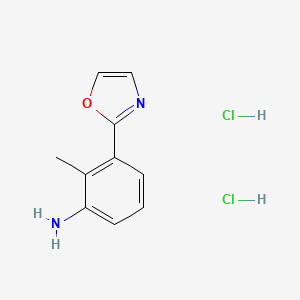
2-甲基-3-(1,3-噁唑-2-基)苯胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride is a chemical compound with the molecular formula C10H11Cl2N2O It is a derivative of aniline and oxazole, featuring a methyl group and a dihydrochloride salt form
科学研究应用
2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities .
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to a range of potential therapeutic effects .
Biochemical Pathways
Oxazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Oxazole derivatives are known to exhibit a wide range of biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base such as sodium hydride.
Amination: The oxazole derivative is then subjected to amination using aniline in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.
Methylation: The resulting product is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the oxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halides, nucleophiles
Major Products Formed
Oxidation: Oxazole derivatives
Reduction: Reduced oxazole compounds
Substitution: Substituted aniline derivatives
相似化合物的比较
Similar Compounds
- 2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride
- 2-Methyl-3-(1,3-thiazol-2-yl)aniline dihydrochloride
- 2-Methyl-3-(1,3-imidazol-2-yl)aniline dihydrochloride
Uniqueness
2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxazole ring structure contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
1909310-04-8 |
|---|---|
分子式 |
C10H11ClN2O |
分子量 |
210.66 g/mol |
IUPAC 名称 |
2-methyl-3-(1,3-oxazol-2-yl)aniline;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c1-7-8(3-2-4-9(7)11)10-12-5-6-13-10;/h2-6H,11H2,1H3;1H |
InChI 键 |
UWYSFRIPZDDFCR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N)C2=NC=CO2.Cl.Cl |
规范 SMILES |
CC1=C(C=CC=C1N)C2=NC=CO2.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


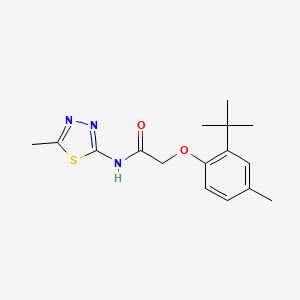
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2390917.png)
![1-[(3-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2390918.png)
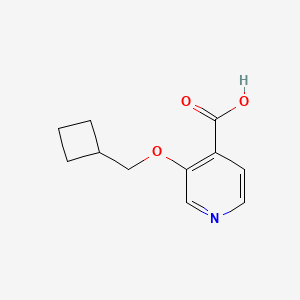
![1-[(4-Chlorophenyl)methyl]-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one](/img/structure/B2390923.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acrylamide](/img/structure/B2390924.png)
![5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde](/img/structure/B2390927.png)
![1,3-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2390928.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2390929.png)


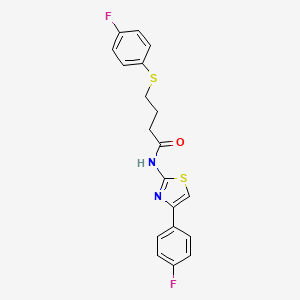
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2390935.png)
